Ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate
Description
Ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to the piperidine ring via a methylene bridge
Properties
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-3-6-14(7-4-12)9-11-5-8-17-10-11/h5,8,10,12H,2-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXKMPLNWPBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a piperidine precursor.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine:
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a thiophene ring.
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: Contains a methylsulfonyl group instead of a thiophene ring.
Ethyl 1-(tetrahydrofuran-3-yl)piperidine-4-carboxylate: Features a tetrahydrofuran ring instead of a thiophene ring.
Uniqueness: Ethyl 1-(thiophen-3-ylmethyl)piperidine-4-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activity. The combination of the piperidine and thiophene rings makes it a versatile compound for various applications.
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